3-Methoxy-4-propoxybenzohydrazide
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Overview
Description
3-Methoxy-4-propoxybenzohydrazide is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is a derivative of benzohydrazide, featuring methoxy and propoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-propoxybenzohydrazide typically involves the reaction of 3-methoxy-4-propoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-propoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
3-Methoxy-4-propoxybenzohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-propoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxy and propoxy substituents may also play a role in modulating the compound’s properties and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzohydrazide: Lacks the propoxy group, which may affect its reactivity and applications.
4-Propoxybenzohydrazide: Lacks the methoxy group, leading to different chemical and biological properties.
Benzohydrazide: The parent compound without any substituents, used as a reference for comparing the effects of methoxy and propoxy groups.
Uniqueness
3-Methoxy-4-propoxybenzohydrazide is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
3-methoxy-4-propoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-6-16-9-5-4-8(11(14)13-12)7-10(9)15-2/h4-5,7H,3,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVFTKWLPOLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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